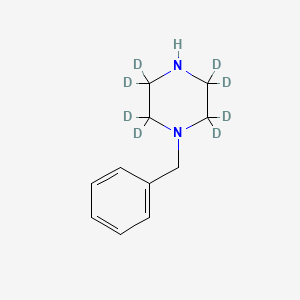

N-Benzylpiperazine-d8 Dihydrochloride

描述

Fundamental Principles and Significance of Deuterated Analogs as Research Tools

Deuterated analogs, where hydrogen atoms (¹H) are replaced by deuterium (B1214612) (²H or D), are a prominent class of SIL compounds. acanthusresearch.com Their significance in research, particularly in quantitative analysis, stems from their function as ideal internal standards. musechem.comresearchgate.net

An internal standard is a known quantity of a compound added to an unknown sample to aid in the quantification of a specific analyte (the substance of interest). musechem.com By comparing the analytical response of the analyte to that of the internal standard, researchers can correct for variations and potential losses that may occur during sample preparation, extraction, and instrumental analysis. musechem.comtexilajournal.com

Deuterated analogs are considered the gold standard for internal standards in mass spectrometry for several key reasons:

Near-Identical Chemical and Physical Properties: Since deuterium and hydrogen are isotopes of the same element, a deuterated compound exhibits nearly the same chemical reactivity, solubility, and chromatographic retention time as the non-labeled analyte. acanthusresearch.com This ensures that both the analyte and the standard behave similarly throughout the entire analytical process, from extraction to ionization. texilajournal.com

Correction for Matrix Effects: Biological and environmental samples are often complex matrices containing numerous substances that can interfere with the analysis, either suppressing or enhancing the analyte's signal in the mass spectrometer. musechem.comacs.org Because a deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it provides a highly accurate way to compensate for these interferences. researchgate.nettexilajournal.com

Improved Accuracy and Precision: The use of deuterated internal standards significantly enhances the accuracy, precision, and reproducibility of quantitative methods. musechem.comresearchgate.net By accounting for variability at multiple stages of the analysis, they allow for the confident determination of an analyte's true concentration, even at very low levels. musechem.com

The strategic placement of deuterium atoms on non-exchangeable sites within the molecule is crucial to ensure the stability of the label throughout the analytical process. acanthusresearch.com A mass difference of three or more mass units between the analyte and the SIL internal standard is generally required to prevent spectral overlap. acanthusresearch.com

Strategic Importance of N-Benzylpiperazine-d8 Dihydrochloride in Advanced Scientific Inquiry

To understand the strategic importance of this compound, one must first consider its non-labeled analog, N-Benzylpiperazine (BZP). BZP is a synthetic psychoactive substance with stimulant properties similar to amphetamine. wikipedia.org Due to its potential for abuse, BZP is a controlled or illegal substance in many countries, making its accurate detection and quantification a critical task for forensic toxicology, law enforcement, and clinical chemistry laboratories. wikipedia.orgresearchgate.net

The analysis of BZP in complex biological matrices like urine or blood, or in seized street samples, presents significant analytical challenges. mdma.chresearchgate.net This is precisely where this compound becomes an invaluable tool.

This compound is the deuterated stable isotope-labeled analog of BZP. Its primary and most crucial application is as an internal standard for the quantitative analysis of BZP using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). mdma.chnih.gov

The strategic value of this compound is multifaceted:

Forensic and Clinical Toxicology: In cases of suspected drug use or poisoning, laboratories must be able to determine the exact concentration of BZP in biological samples. Using this compound as an internal standard ensures that the results are accurate and legally defensible. nih.gov It allows toxicologists to confidently report the presence and quantity of BZP, which is vital for clinical diagnosis and forensic investigations. mdma.ch

Law Enforcement and Seized Drug Analysis: When analyzing powders or tablets seized by law enforcement, quantitative analysis is necessary to determine the purity and dosage of the illicit substance. ikm.org.my this compound enables forensic chemists to quantify BZP in these samples with high precision, providing crucial evidence for legal proceedings. swgdrug.org

Pharmacokinetic Research: In research settings, studying the absorption, distribution, metabolism, and excretion (ADME) of BZP requires highly accurate measurement of the drug and its metabolites over time. mdma.ch The use of a deuterated internal standard is essential for developing robust bioanalytical methods needed for such pharmacokinetic studies. acanthusresearch.com

Table 1: Comparative Physicochemical Properties

| Property | N-Benzylpiperazine (BZP) | This compound |

| Molecular Formula | C₁₁H₁₆N₂ | C₁₁H₁₀D₈Cl₂N₂ |

| Molecular Weight | 176.26 g/mol | 257.23 g/mol |

| CAS Number | 2759-28-6 | 1189494-00-5 |

| Form | Dihydrochloride salt is a white solid; base is a liquid wikipedia.org | Neat solid |

| Data sourced from PubChem and LGC Standards. wikipedia.orglgcstandards.comnih.gov |

By adding a known amount of this compound to a sample, analysts can track the BZP analyte through extraction, purification, and injection into the mass spectrometer. Because the deuterated standard is eight mass units heavier, it produces a distinct signal from the non-labeled BZP, yet it behaves identically in all other aspects of the analysis. nih.gov This allows for the precise correction of any analytical variability, leading to highly reliable and accurate quantification of BZP. texilajournal.comnih.gov

属性

分子式 |

C11H16N2 |

|---|---|

分子量 |

184.31 g/mol |

IUPAC 名称 |

1-benzyl-2,2,3,3,5,5,6,6-octadeuteriopiperazine |

InChI |

InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2/i6D2,7D2,8D2,9D2 |

InChI 键 |

IQXXEPZFOOTTBA-COMRDEPKSA-N |

手性 SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC2=CC=CC=C2)([2H])[2H])[2H] |

规范 SMILES |

C1CN(CCN1)CC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Deuterium Isotopic Labeling of N Benzylpiperazine Dihydrochloride

Established Synthetic Pathways for N-Benzylpiperazine Dihydrochloride Precursors

The synthesis of N-benzylpiperazine typically involves the reaction of piperazine (B1678402) with benzyl (B1604629) chloride. One established method involves warming a solution of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride. This reaction yields 1-benzylpiperazine dihydrochloride, which can be precipitated and collected. The free base, 1-benzylpiperazine, can be obtained by making an aqueous solution of the dihydrochloride salt alkaline and extracting with an organic solvent like chloroform. Distillation of the crude product under reduced pressure purifies the 1-benzylpiperazine.

Another documented method is the alkaline hydrolysis of 1-benzyl-4-carbethoxypiperazine. The benzyl group serves as a useful blocking group in the synthesis of monosubstituted and unsymmetrically disubstituted piperazines, and it can be readily removed by hydrogenolysis. The direct reaction of piperazine monohydrochloride with benzyl chloride is also a viable route for the manufacture of BZP. europa.eu It is important to note that in these reactions, 1,4-dibenzylpiperazine (DBZP) can be formed as a side-product. europa.eu

The following table summarizes the common precursors and reagents in the synthesis of N-benzylpiperazine.

| Precursor/Reagent | Role in Synthesis |

| Piperazine (or its salts like hexahydrate, dihydrochloride, or monohydrochloride) | The core heterocyclic amine |

| Benzyl Chloride | Provides the benzyl group |

| 1-benzyl-4-carbethoxypiperazine | An intermediate that can be hydrolyzed to the final product |

| Sodium Hydroxide | Used to create alkaline conditions for the liberation of the free base |

| Ethanol | A common solvent for the reaction |

| Chloroform | Used for the extraction of the free base |

Deuterium (B1214612) Incorporation Techniques for N-Benzylpiperazine-d8 Dihydrochloride Synthesis

The synthesis of this compound, where the eight hydrogen atoms on the piperazine ring are replaced by deuterium, is essential for its use as an internal standard in quantitative analyses. This isotopic labeling can be achieved through two primary strategies: catalytic hydrogen-deuterium exchange and de novo chemical synthesis using deuterium-enriched building blocks.

Catalytic Hydrogen-Deuterium Exchange Protocols

Catalytic hydrogen-deuterium (H-D) exchange offers a method for introducing deuterium into a molecule in the later stages of a synthesis. This technique typically involves exposing the non-deuterated compound to a source of deuterium, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a metal catalyst. For N-benzylpiperazine, this would involve the exchange of the protons on the piperazine ring with deuterium atoms. While specific protocols for N-benzylpiperazine are not detailed in the provided search results, the general principle involves the activation of C-H bonds by the catalyst, allowing for the substitution with deuterium. This method can be cost-effective as it utilizes readily available starting materials.

De Novo Chemical Synthesis Utilizing Deuterium-Enriched Building Blocks

A more precise method for controlling the location and extent of deuterium incorporation is through de novo synthesis, which builds the molecule from isotopically enriched starting materials. For this compound, this would involve using a deuterated piperazine precursor. The synthesis would then proceed by reacting the deuterated piperazine with benzyl chloride. This approach ensures that the deuterium atoms are specifically located on the piperazine ring, leading to a high degree of isotopic enrichment at the desired positions.

Positional Elucidation and Validation of Deuterium Enrichment in N-Benzylpiperazine Analogs

Confirming the exact position and the level of deuterium incorporation is critical for the validation of isotopically labeled standards. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. However, for a more direct and quantitative analysis, ²H (Deuterium) NMR spectroscopy is employed. This technique directly detects the deuterium nuclei, providing information about their chemical environment and thus confirming their position within the molecule.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight of a compound and the distribution of its isotopologues. For N-Benzylpiperazine-d8, the molecular weight will be increased by eight mass units compared to the non-deuterated compound. High-resolution mass spectrometry (HRMS) can precisely measure the mass-to-charge ratio (m/z) of the parent ion and its fragments, confirming the elemental composition and the number of deuterium atoms incorporated. In tandem mass spectrometry (MS/MS), the fragmentation pattern of the deuterated molecule can be compared to its non-deuterated counterpart to further confirm the location of the deuterium labels. For instance, in the mass spectrum of BZP-d7, a deuterated analog, specific mass transitions can be monitored. nih.gov

The following table shows the mass spectrometry data for BZP and its deuterated analog, BZP-d7.

| Compound | Molecular Weight | Precursor Ion (m/z) | Mass Transitions (m/z) |

| BZP | 176.26 | 177.3 | 177.3 → 90.95, 177.3 → 64.95 |

| BZP-d7 | 183.33 | 184.15 | 184.15 → 98.00, 184.15 → 69.9 |

Data sourced from a study on the detection of piperazine designer drugs. nih.gov

Isotopic Purity and Label Stability Assessment of Deuterated N-Benzylpiperazine Dihydrochloride

Isotopic Purity: The isotopic purity of a deuterated standard refers to the percentage of the compound that is fully deuterated at the intended positions. This is a critical parameter for ensuring accuracy in quantitative analyses. Mass spectrometry is the primary technique for assessing isotopic purity. By analyzing the relative intensities of the mass peaks corresponding to the fully deuterated species (d8) and the less-deuterated species (d0 to d7), the isotopic enrichment can be calculated.

Label Stability: The stability of the deuterium labels is essential to prevent H-D exchange during storage or analysis, which would compromise the integrity of the internal standard. The C-D bonds on the piperazine ring of N-benzylpiperazine are generally stable under typical analytical conditions. However, the stability can be assessed by subjecting the deuterated compound to various conditions (e.g., different pH values, temperatures, and storage times) and then re-analyzing its isotopic composition using mass spectrometry to detect any loss of deuterium.

Advanced Analytical Applications of N Benzylpiperazine D8 Dihydrochloride As a Quantitative Internal Standard

Methodological Foundations of Stable Isotope Labeled Internal Standards in Bioanalysis

The fundamental principle behind the use of a SIL internal standard like N-Benzylpiperazine-d8 Dihydrochloride is to add a known quantity of this standard to both the calibration standards and the unknown samples at the beginning of the analytical workflow. The ratio of the analytical signal of the target analyte to that of the SIL internal standard is then used for quantification. This ratiometric approach provides a significant advantage over external standard calibration by correcting for various potential sources of error.

Biological matrices, such as plasma, urine, and hair, are inherently complex and contain numerous endogenous components that can interfere with the analysis. These interferences, collectively known as matrix effects, can lead to either suppression or enhancement of the analyte signal during mass spectrometric detection, resulting in inaccurate quantification. Furthermore, variability in sample preparation steps, such as extraction recovery and pipetting errors, can introduce significant inaccuracies.

By incorporating this compound into the sample, these variations can be effectively compensated. Since the deuterated standard has virtually identical chemical and physical properties to the native BZP, it is affected by matrix effects and sample processing inconsistencies in the same manner as the analyte. Consequently, any signal suppression or enhancement, or any loss during extraction, will affect both the analyte and the internal standard proportionally, leaving the ratio of their signals constant and ensuring an accurate measurement of the analyte's concentration.

The use of a stable isotope-labeled internal standard like this compound significantly enhances the accuracy and reproducibility of bioanalytical methods. By correcting for the variabilities mentioned above, the method becomes more robust and less susceptible to day-to-day or analyst-to-analyst variations. This improved precision is critical in regulated environments where bioanalytical methods must meet stringent validation criteria. Research has demonstrated that methods employing SIL internal standards exhibit lower coefficients of variation (CV%) for quality control samples compared to those using structural analogs as internal standards.

In complex biological samples, the background noise can be substantial, making it difficult to detect low concentrations of the target analyte. While an internal standard does not directly reduce the chemical noise from the matrix, its presence allows for more confident identification and integration of the analyte peak, especially at concentrations near the lower limit of quantification (LLOQ). The co-elution of the deuterated internal standard with the analyte provides a clear reference point in the chromatogram, aiding in the differentiation of the analyte signal from the background noise and thereby improving the effective signal-to-noise ratio.

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the preferred technique for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.

The development of a robust LC-MS/MS method for the quantification of BZP using this compound as an internal standard involves several key steps. These include the optimization of chromatographic conditions to achieve good separation and peak shape, as well as the fine-tuning of mass spectrometric parameters for optimal sensitivity and specificity.

In tandem mass spectrometry, quantification is typically performed using Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion (usually the protonated molecule, [M+H]+) in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. This process provides a high degree of selectivity.

For the analyte (BZP) and its deuterated internal standard (N-Benzylpiperazine-d8), specific MRM transitions must be optimized. The precursor ion for BZP ([C11H16N2]+H)+ is m/z 177.3. For N-Benzylpiperazine-d8, the precursor ion will be shifted by the mass of the deuterium (B1214612) atoms. Assuming the eight deuterium atoms are on the benzyl (B1604629) ring and piperazine (B1678402) ring, the precursor ion for the d8 analog would be m/z 185.3.

The fragmentation of BZP typically involves the cleavage of the benzylic C-N bond, leading to the formation of the tropylium (B1234903) ion at m/z 91. Another common fragment results from the cleavage of the piperazine ring. For N-Benzylpiperazine-d8, the mass of the fragment ions will depend on the location of the deuterium labels. If the deuterium atoms are on the benzyl ring, the corresponding fragment ion would be shifted. For instance, in a study using BZP-d7, the precursor ion was m/z 184.3 and a prominent product ion was m/z 98.1. mdpi.com

The optimization of MRM transitions involves infusing a standard solution of the analyte and the internal standard into the mass spectrometer and systematically varying the collision energy to find the value that produces the most intense and stable product ion signal. At least two MRM transitions are typically monitored for each compound to ensure high selectivity and reproducibility. mdpi.com

Below is a table illustrating typical MRM transitions for BZP and the expected transitions for N-Benzylpiperazine-d8, based on published data for BZP and its d7 analog. mdpi.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Benzylpiperazine (BZP) | 177.3 | 91.0 | 20 |

| N-Benzylpiperazine (BZP) | 177.3 | 134.1 | 15 |

| N-Benzylpiperazine-d8 | 185.3 | 99.0 | ~20 |

| N-Benzylpiperazine-d8 | 185.3 | 142.1 | ~15 |

Note: The collision energy values for N-Benzylpiperazine-d8 are estimated and would require experimental optimization.

The selection of appropriate MRM transitions is critical to avoid cross-talk between the analyte and the internal standard, ensuring that the signal from one does not interfere with the measurement of the other. The use of a highly deuterated standard like N-Benzylpiperazine-d8 minimizes the isotopic contribution of the analyte to the internal standard's mass channel.

Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Piperazines

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the sensitive and specific quantification of piperazine derivatives in various matrices. The use of a deuterated internal standard, such as N-Benzylpiperazine-d8 (BZP-d8), is critical for achieving high accuracy and precision in these analyses. usask.ca Deuterated standards are considered ideal for GC-MS assays because they share nearly identical chemical and physical properties with their non-deuterated counterparts. researchgate.net This similarity ensures they behave alike during sample preparation steps like extraction and derivatization, and also during chromatographic separation. researchgate.net

In a typical GC-MS analysis of piperazines, the chromatographic separation is achieved on a capillary column, often with a stationary phase like 5% phenyl methyl siloxane. ikm.org.my The oven temperature is programmed to ensure optimal separation of the target analytes from other matrix components. For instance, a common temperature program might start at an initial temperature of 150°C, hold for a minute, and then ramp up to a final temperature of 290°C. ikm.org.my Helium is typically used as the carrier gas. ikm.org.myresearchgate.net

The mass spectrometer detector, operating in electron ionization (EI) mode, provides characteristic mass spectra for the compounds. For N-Benzylpiperazine, the underivatised form yields a base ion at m/z 91, with other significant ions at m/z 134 and 176. ikm.org.myresearchgate.net When using BZP-d8 as an internal standard, the mass spectrometer can distinguish between the analyte and the standard based on their mass-to-charge ratios, even if they co-elute chromatographically. This is the foundation of the isotope dilution technique, which significantly enhances quantitative accuracy. wikipedia.org Studies have demonstrated that GC-MS methods utilizing deuterated internal standards can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for toxicological screening and forensic analysis. rsc.orgscholars.direct For example, a validated method for N-benzylpiperazine in human plasma reported an LOD of 24.8 ng/mL and an LOQ of 82.7 ng/mL. rsc.orgrsc.org

| Parameter | Typical Value/Condition | Source(s) |

| Column Type | 5% Phenyl Methyl Siloxane (e.g., HP-5) | ikm.org.my |

| Column Dimensions | 30 m length x 0.25 mm i.d. x 0.25 µm film | scholars.direct |

| Carrier Gas | Helium | ikm.org.myresearchgate.net |

| Injection Mode | Splitless or Split | scholars.directswgdrug.org |

| Injector Temperature | 250°C - 280°C | swgdrug.orgoup.com |

| Oven Program | Initial 150°C, ramp 10°C/min to 220°C, then ramp to 290°C | ikm.org.my |

| Detector | Mass Spectrometer (MS) | usask.ca |

| Ionization Mode | Electron Impact (EI) at 70eV | ikm.org.myoup.com |

| Key BZP Mass Ions (m/z) | 91 (base peak), 134, 176 | ikm.org.myresearchgate.net |

Principles and Applications of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that provides a high level of accuracy and precision. wikipedia.org It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation or instrumental variability. youtube.com The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard (like N-Benzylpiperazine-d8) to a sample containing the analyte of interest (N-Benzylpiperazine). wikipedia.org This "spiked" standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (e.g., deuterium instead of hydrogen). clearsynth.com

After adding the standard, it is crucial to ensure thorough mixing and equilibration with the sample analyte. The mixture is then processed and analyzed by a mass spectrometer. The instrument measures the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard. wikipedia.orgyoutube.com Unlike other quantification methods that rely on the absolute signal intensity of the analyte, IDMS uses this ratio. wikipedia.org This is a key advantage, as any sample loss during extraction, purification, or injection will affect both the analyte and the internal standard equally, leaving their ratio unchanged. youtube.com

This technique effectively corrects for matrix effects, which are a common source of error in complex samples where other compounds can suppress or enhance the analyte's signal. clearsynth.commyadlm.org The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects. myadlm.orgnih.gov

The applications of IDMS are extensive and span various fields where high accuracy is demanded. wikipedia.org National Metrology Institutes rely on IDMS for the production of certified reference materials. wikipedia.org It is widely used in clinical chemistry, environmental analysis, and proteomics for the absolute quantification of proteins and other biomolecules. nih.govnih.gov In forensic and toxicological analysis, IDMS with deuterated standards like BZP-d8 provides reliable and defensible quantification of drugs and their metabolites in biological samples. mdpi.com The precision of IDMS can be exceptionally high, with the isotopic ratio often determined with a precision better than 0.25%. wikipedia.org

| Principle/Advantage | Description | Source(s) |

| Internal Standardization | A known amount of an isotopically labeled standard is added directly to the sample. | wikipedia.org |

| Signal Ratio Measurement | Quantification is based on the ratio of the analyte's mass spectrometric signal to the standard's signal, not on absolute intensity. | wikipedia.orgyoutube.com |

| High Accuracy & Precision | Minimizes errors from sample preparation, matrix effects, and instrument instability, leading to highly reliable results. | youtube.comnih.gov |

| Correction for Sample Loss | Since analyte and standard are affected equally by processing steps, their ratio remains constant even with incomplete recovery. | youtube.com |

| Broad Applicability | Used in metrology, clinical chemistry, environmental science, proteomics, and forensic toxicology for definitive quantification. | wikipedia.orgnih.govrsc.org |

Chromatographic Separation Strategies for this compound and its Analytes

Effective chromatographic separation is essential for the accurate quantification of N-Benzylpiperazine (BZP) and its deuterated internal standard, BZP-d8, preventing interference from other compounds in the sample matrix. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a versatile technique for the analysis of piperazine derivatives. Reversed-phase chromatography is the most common mode used. unodc.org For a compound like BZP, which is basic and hydrophilic, standard C18 columns can sometimes provide insufficient retention, with the analyte eluting near the void volume. sielc.comresearchgate.net To overcome this, specialized columns or mobile phase additives are often used.

Methodologies often employ columns such as the Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, or mixed-mode columns like Primesep 100, which utilize a reversed-phase cation-exchange approach. sielc.comsielc.com These columns enhance the retention of basic compounds like piperazine. sielc.com

The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comjocpr.com To improve peak shape and retention for basic analytes, an acid such as formic acid or trifluoroacetic acid (TFA) is commonly added to the mobile phase. sielc.comhelixchrom.com For methods coupled with mass spectrometry (LC-MS), volatile buffers like formic acid are preferred over non-volatile ones like phosphoric acid. sielc.comsielc.com In some cases, derivatization of piperazine with a UV-active agent like NBD-Chloride is performed to allow for detection using a standard HPLC-UV system, especially when more sensitive detectors like mass spectrometers are unavailable. jocpr.com

| Column Type | Mobile Phase Composition | Detection | Application Note | Source(s) |

| Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | MS, UV | Good for analyzing BZP with simple mobile phases. | sielc.com |

| Primesep 100/200 (Mixed-Mode) | Acetonitrile, Water, TFA | ELSD, CAD, MS | Utilizes reversed-phase and cation-exchange for retaining hydrophilic bases like piperazine. | sielc.comhelixchrom.com |

| C18 (Reverse Phase) | Acetonitrile, Methanol, Diethylamine | UV (after derivatization) | Standard column, often requires derivatization or ion-pairing reagents for piperazine analysis. | unodc.orgjocpr.com |

| Cogent Diamond Hydride™ | DI Water / 0.1% Formic Acid, Acetonitrile / 0.1% Formic Acid | ESI-TOF-MS | Used in a gradient method for analyzing BZP in complex matrices like hair. | mtc-usa.com |

Gas Chromatography (GC) Methodologies

Gas chromatography is a highly effective technique for the separation of volatile and thermally stable compounds like BZP. swgdrug.org The separation is typically performed on a non-polar or mid-polarity capillary column. ikm.org.my A widely used stationary phase is 5% phenyl/95% methyl polysiloxane, which provides good resolution for a broad range of compounds, including piperazine analogues. ikm.org.myswgdrug.org Other columns, such as those with a 50% phenyl polysiloxane phase (Rxi-50), have also been successfully used to resolve various benzylpiperazine isomers after derivatization. oup.com

GC methods rely on temperature programming to elute compounds with different boiling points at different times. A typical program involves an initial hold at a lower temperature followed by a gradual ramp to a higher final temperature to ensure that all analytes of interest are eluted from the column. ikm.org.myresearchgate.net The choice of the temperature program is crucial for achieving baseline separation between BZP and other related substances or matrix components. oup.com

While BZP can be analyzed directly, derivatization is sometimes employed to improve its chromatographic properties (e.g., peak shape and thermal stability) or to enhance the sensitivity of the detection. mdma.chresearchgate.net However, several studies have shown that GC-MS analysis of the underivatised salt form of BZP is sufficient for both separation and identification under appropriate experimental conditions. ikm.org.myrsc.org The use of BZP-d8 as an internal standard is fully compatible with these GC methodologies, as its retention time is nearly identical to that of unlabeled BZP, but it is easily distinguished by the mass spectrometer. researchgate.net

| Column Type | Temperature Program | Application Note | Source(s) |

| 5% Phenyl / 95% Methyl Silicone | Initial 100°C, hold 1 min, ramp to 200°C | General purpose column for routine analysis of piperazines. | swgdrug.orgunodc.org |

| DB-17 (50% Phenyl-methylpolysiloxane) | Initial 150°C, hold 10 min, ramp 35°C/min to 260°C | Used for the separation of piperazine and its methylated analogues. | researchgate.net |

| Rxi-50 (50% Phenyl / 50% Methylpolysiloxane) | Initial 70°C, hold 1 min, ramp 30°C/min to 250°C | Effective for separating perfluoroacylated derivatives of benzylpiperazine isomers. | oup.com |

| DB-5ms | Constant flow of 1 mL/min | A common column for GC-MS analysis of piperazine designer drugs in various biological matrices. | scholars.direct |

Rigorous Analytical Method Validation for Deuterated Reference Standards

The validation of an analytical method is essential to ensure its reliability, accuracy, and precision for its intended purpose. When using a deuterated reference standard like N-Benzylpiperazine-d8, the validation process must rigorously establish several key performance characteristics. clearsynth.com This ensures that the standard accurately corrects for variations and provides trustworthy quantitative results.

Establishment of Linearity and Calibration Models

Linearity is a fundamental parameter in quantitative analysis. It demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte over a specified range. numberanalytics.com To establish linearity, a series of calibration standards at different concentrations are prepared and analyzed. fiveable.me For methods using an internal standard like BZP-d8, a calibration curve is constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration. mdpi.com

The relationship between the response ratio and concentration is then evaluated using a statistical method, most commonly linear regression analysis. numberanalytics.com This analysis yields a calibration model, typically in the form of y = mx + c, where 'y' is the response ratio, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The quality of the fit of the data to the linear model is assessed by examining the coefficient of determination (R²) or the correlation coefficient (r). numberanalytics.com A value of R² greater than 0.99 is generally considered indicative of a good linear fit for bioanalytical methods. ikm.org.my

It is crucial to select an appropriate calibration model. While unweighted linear regression is common, weighted regression (e.g., using 1/x or 1/x² weighting) may be more appropriate if the variance of the response is not constant across the concentration range (a condition known as heteroscedasticity). researchgate.netnumberanalytics.com The choice of the model can be guided by analyzing the residuals, which is the difference between the observed response and the response predicted by the calibration model. nih.gov A random distribution of residuals around zero suggests a good fit. numberanalytics.com The established linear range, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ), defines the concentrations for which the method is considered accurate and precise. rsc.org

| Parameter | Description | Acceptance Criteria | Source(s) |

| Calibration Curve | A plot of the response ratio (Analyte/Internal Standard) versus the concentration of the analyte. | At least 5-6 non-zero concentration levels. | fiveable.mescholars.direct |

| Linear Regression | Statistical method used to fit a straight line to the calibration data points. | Method of least squares is commonly used. | numberanalytics.com |

| Coefficient of Determination (R²) | A measure of how well the regression line represents the data. An R² of 1 indicates a perfect fit. | Typically R² > 0.99 or r > 0.995. | ikm.org.mynumberanalytics.com |

| Calibration Model | The mathematical equation describing the relationship (e.g., linear, weighted linear, quadratic). | Chosen based on the best fit, often evaluated by residual plots. | researchgate.netnih.gov |

| Linear Range | The concentration range over which the method is demonstrated to be linear, accurate, and precise. | Defined by the LLOQ and ULOQ. | nih.gov |

Mechanistic Pharmacodynamic Research and Biological Interactions of Deuterated Piperazine Analogs

Investigation of Receptor Binding Profiles and Selectivity

The receptor binding profile of N-Benzylpiperazine (BZP) is characterized by its interaction with multiple receptor systems, particularly within the serotonergic family. It acts as a non-selective serotonin (B10506) receptor agonist, engaging a wide variety of these receptors to elicit its effects. acs.org This broad activity profile contributes to its complex pharmacological actions.

Table 1: Summary of N-Benzylpiperazine (BZP) Interaction with Serotonergic Receptors

| Receptor Subtype | Interaction Type | Associated Pharmacological Effect |

|---|---|---|

| 5-HT1A-D | Agonist | Modulates serotonergic neurotransmission |

| 5-HT2A | Agonist | Contributes to changes in perception and cognition acs.orgtandfonline.com |

| 5-HT2B | Agonist/Antagonist | May be involved in peripheral effects |

| 5-HT2C | Agonist | Influences mood and appetite |

Elucidation of Neurotransmitter System Modulation

The primary mechanism of action for BZP involves significant modulation of monoamine neurotransmitter systems. Its effects are not limited to direct receptor agonism but also include profound influences on the transport and concentration of key neurotransmitters in the synaptic cleft.

BZP exerts a mixed and potent action on monoamine transporters, functioning as both a releasing agent and a reuptake inhibitor. nih.govmdpi.com Animal studies have established that BZP stimulates the release of dopamine (B1211576), serotonin, and noradrenaline. nih.govmdpi.com Its mechanism shares similarities with amphetamine, particularly in its action on the serotonin reuptake transporter (SERT), leading to increased extracellular serotonin levels. acs.org The compound also inhibits the reuptake of dopamine (via DAT) and stimulates the release of noradrenaline (via NET). acs.orgtandfonline.com However, its potency is lower at the dopamine and noradrenaline transporters compared to its effects on the serotonin system. acs.org This combined action of promoting release and blocking reuptake leads to a significant elevation in the synaptic concentrations of all three key monoamine neurotransmitters.

Table 2: Effects of N-Benzylpiperazine (BZP) on Monoamine Neurotransmitter Systems

| Neurotransmitter | Primary Mechanism | Resulting Effect |

|---|---|---|

| Serotonin (5-HT) | Stimulates release and inhibits reuptake nih.gov | Increased synaptic concentration |

| Dopamine (DA) | Stimulates release and inhibits reuptake nih.gov | Increased synaptic concentration |

| Noradrenaline (NA) | Stimulates release and inhibits reuptake tandfonline.comnih.gov | Increased synaptic concentration |

Preclinical Efficacy Studies and Pharmacological Effects in Animal Models (e.g., Neuroprotection, Cognitive Function)

Preclinical research in animal models has explored the effects of BZP and its derivatives beyond its stimulant properties, with some studies indicating potential impacts on cognitive function and neuroprotection.

A study evaluating the effects of BZP and its primary metabolite, N-benzylethylenediamine (BEDA), on memory in mice found that both compounds enhanced the acquisition and consolidation of memory in a passive avoidance test. researchgate.net Another compound related to its synthesis, N,N'-dibenzylpiperazine (DBZP), was found to enhance only the acquisition phase of memory. researchgate.net

Furthermore, the N-benzylpiperazine scaffold has been used as a structural foundation for the development of novel neuroprotective agents. In one such study, new derivatives were synthesized by combining an N-benzylpiperazine moiety with edaravone, a known free-radical scavenger. researchgate.net Many of these resulting compounds demonstrated significant neuroprotective activities in both cellular (PC12 cells) and animal models of acute cerebral ischemia, protecting against H₂O₂-induced damage and prolonging survival time in mice. researchgate.net These findings suggest that while BZP itself is studied for its psychoactive effects, its core structure is a viable platform for developing compounds with potential therapeutic efficacy in neuroprotection.

In Vitro Biochemical and Cellular Assays for Mechanistic Characterization (e.g., Kinase Inhibition, Cellular Permeability)

In vitro assays have been employed to further characterize the mechanistic properties of compounds containing the N-benzylpiperazine structure, exploring their potential for kinase inhibition and assessing properties like cellular permeability.

The N-benzylpiperazine moiety has been incorporated into novel compounds designed as potential anticancer agents targeting specific signaling pathways. For instance, a series of derivatives were synthesized and evaluated as potential MEK kinase inhibitors, a key component of the MAPK signaling pathway. tandfonline.com While the study focused on modified structures, it highlights the utility of the benzylpiperazine scaffold in designing enzyme inhibitors.

Cellular permeability is a critical factor for centrally acting drugs. The lipophilic nature of the benzyl (B1604629) group in BZP suggests it can readily cross the blood-brain barrier. This property is leveraged in drug design; for example, studies on isatin (B1672199) derivatives as potential antiviral agents incorporated N-benzylpiperazine groups to potentially enhance cellular permeability and target engagement. nih.gov The structural motif is considered a "privileged" structure in medicinal chemistry, as its replacement for other groups, like N-benzylpiperidine, has been shown to retain biological activity in compounds targeting Alzheimer's disease, indicating its favorable properties for CNS drug development. nih.gov

Emerging Trends and Future Research Avenues for Deuterated Compounds in Chemical Biology

Innovations in Deuterium (B1214612) Labeling Technologies and Strategies

The synthesis of deuterated compounds like N-Benzylpiperazine-d8 Dihydrochloride is foundational to their application in chemical biology. Innovations in labeling technologies are moving away from traditional multi-step syntheses, which often require isotopically enriched starting materials, towards more efficient late-stage deuteration methods. x-chemrx.com

A primary strategy involves the hydrogen isotope exchange (HIE) reaction, where hydrogen atoms on a molecule are directly swapped for deuterium atoms. synergyanalyticallabs.comnih.gov This can be achieved using deuterium gas (D₂) or heavy water (D₂O) in the presence of a catalyst. synergyanalyticallabs.comx-chemrx.com For instance, recent advancements have demonstrated the use of continuous flow reactors with catalysts like Raney nickel for the highly selective deuterium labeling of nitrogen-containing heterocycles, a class of compounds that includes the piperazine (B1678402) core of N-Benzylpiperazine. x-chemrx.com Such flow chemistry methods offer improved cost-effectiveness, regioselectivity, and versatility. x-chemrx.com

Other emerging strategies include a variety of reductive and dehalogenative deuteration techniques, which are expanding the toolkit for isotope incorporation. nih.gov The synthesis of deuterated BZP has been documented, providing specific pathways for creating standards like this compound for analytical and research purposes. dntb.gov.uaresearchgate.net These innovative methods are crucial for making a wider array of deuterated compounds more accessible for research into their biochemical properties and potential applications. nih.gov

| Labeling Strategy | Description | Key Advantages | Relevance to N-Benzylpiperazine-d8 |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Incorporation of deuterium via isotopically labeled starting materials and reagents through a conventional synthetic route. | Precise control over the location of deuterium atoms. | A feasible but potentially lengthy and costly method for producing the compound. |

| Late-Stage Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen atoms with deuterium on a pre-formed molecule using a catalyst and a deuterium source (e.g., D₂O). x-chemrx.com | More cost-efficient, avoids prefunctionalization, and can often be performed in the final steps of a synthesis. x-chemrx.com | Catalytic methods are suitable for the piperazine and benzyl (B1604629) rings, allowing for efficient deuteration. x-chemrx.com |

| Reductive Deuteration | Introduction of deuterium by the reduction of a functional group (e.g., a double bond or carbonyl) using a deuterated reducing agent. nih.gov | Provides specific labeling patterns depending on the precursor's structure. | Could be employed in a synthetic route by reducing a suitable precursor molecule. |

Synergistic Integration of Isotopic Tracing with Advanced Multi-Omics Platforms

Deuterated compounds such as this compound are invaluable tools in metabolomics and proteomics, primarily serving as internal standards for mass spectrometry (MS)-based quantification. synergyanalyticallabs.comthalesnano.commdpi.com In complex biological samples, accurately measuring the concentration of a specific analyte is challenging due to matrix effects, where other components in the sample can suppress or enhance the analyte's signal during ionization. nih.govamazonaws.com

By adding a known amount of a stable isotope-labeled (SIL) internal standard like N-Benzylpiperazine-d8 to a sample, these matrix effects can be negated. mdpi.comamazonaws.com The deuterated standard is chemically identical to the non-deuterated analyte and co-elutes during chromatographic separation. mdpi.comamazonaws.com However, it is distinguishable by its higher mass in the mass spectrometer. thalesnano.com By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved. amazonaws.com

This accurate quantification is the foundation for synergistic integration with multi-omics platforms. For example, in a metabolomics study investigating the pathways affected by BZP, N-Benzylpiperazine-d8 would allow for the precise measurement of the parent drug and its metabolites (e.g., p-Hydroxy-BZP and m-Hydroxy-BZP). nih.govnih.gov This quantitative metabolic data can then be correlated with data from proteomics to see how protein expression changes in response to the compound, or with transcriptomics to understand changes in gene expression. This integrated approach provides a more comprehensive, systems-level understanding of the compound's biological impact. nih.gov

Development of Novel Analytical and Imaging Platforms for Deuterated Compounds

The detection and visualization of deuterated compounds in biological systems are advancing through the development of sophisticated analytical and imaging platforms. For a compound like this compound, established analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for its identification and quantification in biological fluids. nih.govikm.org.myeuropa.eu These methods can readily distinguish between the deuterated standard and its non-deuterated counterpart based on their mass difference. nih.govnist.gov

Beyond simple quantification, novel imaging techniques are enabling the visualization of deuterated molecules within cells and tissues, providing crucial spatial and temporal information. escholarship.org

Deuterium Metabolic Imaging (DMI): This magnetic resonance (MR)-based technique uses deuterated tracers to visualize metabolic pathways in vivo. escholarship.orgnih.gov While often used with metabolic substrates like deuterated glucose, the principle can be extended to track the distribution of deuterated drugs. escholarship.orgnih.gov DMI offers advantages such as using non-ionizing radiation and stable isotopes. nih.gov

Deuterium Raman Imaging: This technique leverages Raman microscopy to visualize the distribution of molecules containing carbon-deuterium (C-D) bonds. The C-D bond has a unique vibrational frequency in a "silent region" of the cellular Raman spectrum, allowing for highly specific imaging of the deuterated compound without interference from other biological molecules. This platform can be used for live-cell imaging with high spatial and temporal resolution.

These advanced platforms allow researchers to move beyond measuring "how much" of a compound is present to understanding "where" it is and "what" it is doing within a biological system.

| Platform | Principle of Detection | Application for N-Benzylpiperazine-d8 | Key Advantage |

|---|---|---|---|

| GC-MS / LC-MS | Separation by chromatography followed by detection based on mass-to-charge ratio. researchgate.net | Accurate quantification in biological samples, serving as an internal standard for BZP and its metabolites. mdpi.comikm.org.my | High sensitivity and specificity for quantitative analysis. mdpi.com |

| Deuterium Metabolic Imaging (DMI) | Magnetic resonance imaging or spectroscopy that detects the deuterium nucleus. escholarship.org | In vivo tracking of the compound's distribution and accumulation in different tissues or organs. nih.gov | Non-invasive, whole-body imaging without ionizing radiation. nih.gov |

| Deuterium Raman Imaging | Raman microscopy detects the unique vibrational frequency of the C-D bond. | High-resolution imaging of the compound's subcellular localization in live cells. | Provides chemical-specific imaging with minimal background interference. |

Computational Approaches for Predicting Isotope Effects and Drug-Target Interactions in Biological Systems

Computational modeling has become an indispensable tool in deuterated drug design and chemical biology research. alfa-chemistry.com These approaches allow for the in silico prediction of how deuterium substitution will affect a molecule's properties, guiding the synthesis and testing of new compounds. alfa-chemistry.comyoutube.com

One of the primary applications is the prediction of the kinetic isotope effect (KIE). idc-online.com Computational methods can be used to model the transition states of metabolic reactions and calculate the expected change in reaction rate upon deuteration. idc-online.comnih.gov This helps researchers identify the optimal positions for deuterium substitution to slow down metabolism and improve a drug's pharmacokinetic profile. alfa-chemistry.com The agreement between computationally predicted and experimentally measured KIEs can also serve as a powerful tool to validate proposed reaction mechanisms. youtube.comidc-online.com

Furthermore, computational tools like molecular dynamics simulations are used to understand how deuteration might influence drug-target interactions. alfa-chemistry.com While the change is subtle, the stronger C-D bond can slightly alter bond strength and molecular stability. wikipedia.orgalfa-chemistry.com Simulations can predict whether these subtle changes affect the binding affinity or conformation of a compound like N-Benzylpiperazine-d8 in the active site of its target protein. nih.gov Advanced computational models are also used for:

Pharmacokinetic simulations: Predicting the effects of deuteration on a drug's absorption, distribution, metabolism, and excretion (ADME) profile. alfa-chemistry.com

Virtual screening: Rapidly evaluating multiple potential deuteration sites on a molecule to prioritize the most promising candidates for synthesis. alfa-chemistry.com

By integrating these computational predictions with experimental validation, researchers can adopt a more rational and efficient approach to the design and study of deuterated compounds. alfa-chemistry.comacs.org

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for N-Benzylpiperazine-d8 Dihydrochloride, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves deuteration of the parent compound, N-Benzylpiperazine, using deuterated reagents (e.g., D₂O or deuterated benzyl halides). Key steps include:

- Acylation/Deuteration : Use deuterated benzyl chloride in a nucleophilic substitution reaction with piperazine-d7.

- Purification : Employ column chromatography or recrystallization to isolate the dihydrochloride salt.

- Optimization : Adjust reaction time, solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios to maximize yield. Analytical techniques like HPLC and GC-MS are critical for monitoring deuterium incorporation and intermediate purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (deuterated solvent) to confirm deuterium substitution and structural integrity.

- Mass Spectrometry (LC/MS or GC-MS) : Verify molecular weight (MW = ~289.3 g/mol) and deuterium enrichment (≥98% isotopic purity).

- Elemental Analysis : Validate empirical formula (C₁₁H₁₀D₈N₂·2HCl) and chloride content.

- HPLC : Assess chemical purity (>98%) using reverse-phase columns and UV detection. Reference standards and Certificate of Analysis (COA) should accompany all batches .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Answer :

- Risk Assessment : Conduct hazard analysis for mutagenicity (Ames testing recommended) and decomposition risks (e.g., thermal instability) .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.

- Storage : Store in airtight, light-protected containers at 2–8°C. Avoid moisture to prevent hydrolysis.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal as hazardous waste .

Advanced Research Questions

Q. How does deuterium labeling impact the pharmacokinetic and pharmacodynamic properties of this compound compared to its non-deuterated form?

- Answer : Deuteration alters:

- Metabolic Stability : Reduced CYP450-mediated metabolism due to the kinetic isotope effect (KIE), extending half-life.

- Receptor Binding : Deuterium may subtly affect hydrogen bonding or hydrophobic interactions with targets (e.g., serotonin/dopamine receptors).

- Experimental Validation : Compare in vitro assays (e.g., receptor affinity using radioligand binding) and in vivo pharmacokinetic profiles (plasma t½, AUC) between deuterated and non-deuterated forms .

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency during synthesis?

- Answer :

- Isotopic Purity Analysis : Use high-resolution mass spectrometry (HRMS) or ²H NMR to quantify deuterium content.

- Process Adjustments : Optimize deuteration steps (e.g., reaction temperature, catalyst selection) to minimize proton exchange.

- Quality Control : Implement batch-wise COA documentation with isotopic purity thresholds (e.g., ≥98% d8) .

Q. What advanced methodologies are recommended for studying the compound’s interaction with biological targets (e.g., receptors or enzymes)?

- Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters.

- X-ray Crystallography : Resolve 3D structures of the compound bound to target proteins.

- Molecular Dynamics Simulations : Model deuterium’s effects on ligand-receptor dynamics.

- In Vitro Functional Assays : Use cell lines expressing human receptors (e.g., HEK293) to assess activity modulation .

Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?

- Answer :

- Standardized Protocols : Document reaction conditions (e.g., solvent purity, degassing steps) rigorously.

- Inter-laboratory Validation : Collaborate with independent labs to reproduce synthesis and analytical results.

- Statistical Analysis : Apply ANOVA to assess variability sources (e.g., reagent lot differences) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。